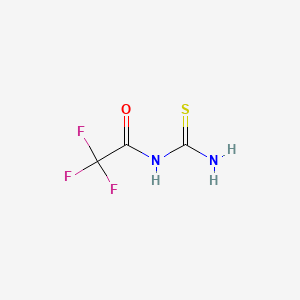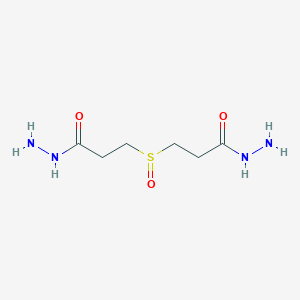
Sodium N-acetylneuraminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-acetylneuraminate, also known as sodium N-acetylneuraminic acid, is a sodium salt form of N-acetylneuraminic acid. N-acetylneuraminic acid is a type of sialic acid, which is a family of nine-carbon sugars that play crucial roles in biological processes. These sugars are found predominantly in glycoproteins and glycolipids on cell surfaces, where they contribute to cellular recognition, signaling, and adhesion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium N-acetylneuraminate can be synthesized enzymatically from N-acetylmannosamine and pyruvate using N-acetylneuraminate lyase as a catalyst. This enzyme catalyzes the reversible aldol condensation reaction to form N-acetylneuraminic acid, which can then be converted to its sodium salt form .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic synthesis route due to its efficiency and specificity. The process typically includes dissolving this compound in water or a mixture of water and an organic solvent, followed by crystallization to obtain the trihydrate form .
Chemical Reactions Analysis
Types of Reactions: Sodium N-acetylneuraminate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the acetyl or amino groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled pH and temperature to ensure specificity and yield .
Major Products: The major products formed from these reactions include various sialic acid derivatives, which have different biological and chemical properties.
Scientific Research Applications
Sodium N-acetylneuraminate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sialic acids and their derivatives.
Biology: It plays a role in studying cell surface interactions and signaling pathways.
Medicine: It is used in the development of antiviral drugs, particularly for influenza, as it can inhibit viral attachment to host cells.
Industry: It is utilized in the production of glycoproteins and glycolipids for various biotechnological applications .
Mechanism of Action
The mechanism of action of sodium N-acetylneuraminate involves its role in cellular recognition and signaling. It acts as a ligand for various receptors on cell surfaces, mediating interactions between cells and their environment. In the context of viral infections, it serves as a receptor for influenza viruses, facilitating their attachment and entry into host cells .
Comparison with Similar Compounds
N-Glycolylneuraminic acid: Another common sialic acid found in mammalian cells.
2-Keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN): A sialic acid variant synthesized by the same enzyme, N-acetylneuraminate synthase
Uniqueness: Sodium N-acetylneuraminate is unique due to its specific role in human biology, particularly in cell surface interactions and viral infections. Its sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
92413-99-5 |
|---|---|
Molecular Formula |
C11H18NNaO9 |
Molecular Weight |
331.25 g/mol |
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C11H19NO9.Na/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5-,6+,7+,8+,9+,11-;/m0./s1 |
InChI Key |
QKFTYFYIYXTFBX-BKSOAOGQSA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)
![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)








![2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide](/img/structure/B12835091.png)
